Dasatinib (BMS-354825), chemically named N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide, is a potent, orally bioavailable, pan-Src kinase inhibitor. [] It was discovered through the screening of an internal compound collection and subsequently optimized through structure-activity relationship studies. []
Dasatinib acts as a pan-Src kinase inhibitor, targeting various members of the Src family kinases, including Lck and Abl. [] While the precise mechanism is not described in the abstract, kinase inhibitors generally exert their effects by binding to the active site of the kinase, thereby preventing the phosphorylation of downstream signaling molecules. []
Dasatinib has been extensively investigated for its therapeutic potential in treating various cancers, including chronic myelogenous leukemia (CML). [] Its ability to inhibit Src family kinases makes it a promising candidate for targeting cancers driven by aberrant kinase activity. [] Clinical trials have demonstrated its efficacy in treating CML patients. []
CAS No.: 505-75-9
CAS No.: 104112-34-7
CAS No.: 98914-01-3
CAS No.:
CAS No.: 94242-53-2
CAS No.: 73491-34-6